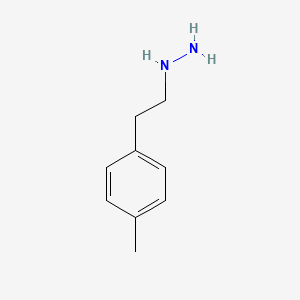

HYDRAZINE, (p-METHYLPHENETHYL)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colourless flammable liquid with an ammonia-like odour . Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents .

Synthesis Analysis

The synthesis of hydrazines is achieved by combining suitable aldehydes with four hydrazides . There are several methods for the synthesis of hydrazines, including the aza-Lossen rearrangement, which converts amines into complex hydrazine derivatives in two steps under safe, mild conditions .Molecular Structure Analysis

Each subunit of H2N-N is pyramidal and the N−N bond distance is about 1.45 Å . The geometries of hydrazine, acetylhydrazine, diacetylhydrazine, 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid (THOPC), pyruvate hydrazone, ammonia and nitrogen have been optimized based on molecular mechanics, semi-empirical and DFT calculations .Chemical Reactions Analysis

Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex . There are several electrochemical sensing strategies utilized for the important chemical reagent hydrazine .Physical and Chemical Properties Analysis

Hydrazine has a molecular weight of 32.0452 g/mol . It is a colorless, fuming, oily liquid with an ammonia-like odor . The density of hydrazine is 1.021 g/cm3, and it has a boiling point of 114 °C and a melting point of 2 °C .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There is significant scope for development of hydrazine sensors for gaseous environments and biologically relevant samples such as blood, serum and urine, aiming to produce sensors for accurate occupational exposure monitoring . There is also a need for further investigation into the reaction kinetics and mechanisms of hydrazine .

Propiedades

Número CAS |

32504-14-6 |

|---|---|

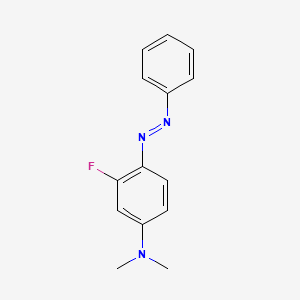

Fórmula molecular |

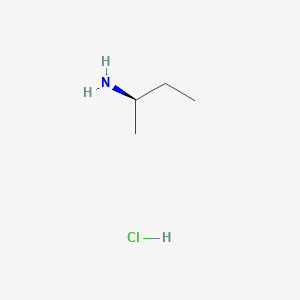

C9H14N2 |

Peso molecular |

150.22 g/mol |

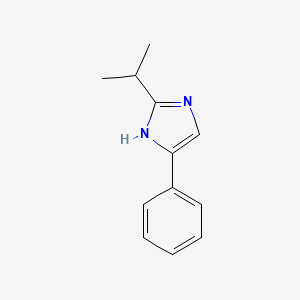

Nombre IUPAC |

2-(4-methylphenyl)ethylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |

Clave InChI |

CKAKUERTINBUEB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCNN |

SMILES canónico |

CC1=CC=C(C=C1)CCNN |

| 32504-14-6 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)